Boc-L-thiocitrulline-otbu

Catalog No.
S760334
CAS No.
133565-49-8
M.F
C15H29N3O4S
M. Wt
347.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-L-thiocitrulline-otbu

CAS Number

133565-49-8

Product Name

Boc-L-thiocitrulline-otbu

IUPAC Name

tert-butyl (2S)-5-(carbamothioylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

Molecular Formula

C15H29N3O4S

Molecular Weight

347.5 g/mol

InChI

InChI=1S/C15H29N3O4S/c1-14(2,3)21-11(19)10(8-7-9-17-12(16)23)18-13(20)22-15(4,5)6/h10H,7-9H2,1-6H3,(H,18,20)(H3,16,17,23)/t10-/m0/s1

InChI Key

BZCHKHCGOVKYIY-JTQLQIEISA-N

SMILES

CC(C)(C)OC(=O)C(CCCNC(=S)N)NC(=O)OC(C)(C)C

Synonyms

BOC-L-THIOCITRULLINE-OTBU;133565-49-8;Boc-L-thiocitrullinet-butylester;SCHEMBL3698636;C15H29N3O4S;CTK8E9759;MolPort-028-957-704;ZINC2560691;AKOS015911332;RT-011777;Z9723;K-4197;I14-38648

Canonical SMILES

CC(C)(C)OC(=O)C(CCCNC(=S)N)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCCNC(=S)N)NC(=O)OC(C)(C)C

Boc-L-Thiocitrulline-OtBu, also known as N-Boc-L-thiocysteine (tert-butyl ester), is a cell-permeable derivative of L-citrulline, a non-proteinogenic amino acid. L-citrulline plays a vital role in the urea cycle, a metabolic pathway responsible for eliminating ammonia from the body. It is also a precursor to L-arginine, another essential amino acid involved in protein synthesis and nitric oxide production [].

Applications in Studying L-Citrulline Metabolism

Boc-L-Thiocitrulline-OtBu serves as a valuable tool for researchers investigating L-citrulline metabolism due to its unique properties:

  • Cell Permeability: Unlike L-citrulline, Boc-L-Thiocitrulline-OtBu can readily enter cells, allowing researchers to study its intracellular effects on L-citrulline uptake and metabolism [].
  • Selective Labeling: The thiocitrulline moiety in Boc-L-Thiocitrulline-OtBu acts as a metabolic tracer. Cells can take up Boc-L-Thiocitrulline-OtBu and metabolize it similarly to L-citrulline. By tracking the incorporation of the thiocitrulline group into downstream metabolites, researchers can gain insights into L-citrulline flux and utilization within the cell [, ].

Boc-L-thiocitrulline-otbu is a synthetic amino acid derivative characterized by its unique thiocarbamoyl group, which contributes to its biochemical properties. Its molecular formula is C15H29N3O4S, and it is recognized for its potential applications in medicinal chemistry, particularly in the development of inhibitors for various enzymes and receptors. The compound features a tert-butyl ester protecting group and a Boc (tert-butoxycarbonyl) group that enhances its stability and solubility in organic solvents, making it suitable for various

  • Nucleophilic Substitution: The thiocarbamoyl group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Redox Reactions: Although less common, the thiocarbamoyl group can engage in oxidation and reduction processes, potentially altering its reactivity and biological activity.
  • Peptide Bond Formation: This compound can be utilized in peptide synthesis due to the presence of its amino acid structure, facilitating the formation of peptide bonds with other amino acids .

Boc-L-thiocitrulline-otbu exhibits notable biological activity, particularly as an inhibitor of nitric oxide synthases (NOS). Its structure allows it to bind effectively to the oxygenase domain of NOSs, which may enhance its inhibitory capacity when alkylated. This inhibition is significant in therapeutic contexts, especially concerning conditions related to excessive nitric oxide production, such as inflammation and cardiovascular diseases .

The synthesis of Boc-L-thiocitrulline-otbu typically involves several steps:

  • Protection of Functional Groups: The amino and carboxyl groups are protected using Boc and tert-butyl ester groups.
  • Thiocarbamoyl Introduction: The thiocarbamoyl group is introduced through specific reagents that facilitate the formation of the thiourea linkage.
  • Purification: The product is purified using techniques such as chromatography to ensure high purity for subsequent applications .

Boc-L-thiocitrulline-otbu has several applications in research and industry:

  • Drug Development: It serves as a scaffold for developing nitric oxide synthase inhibitors, which have potential therapeutic uses in treating cardiovascular diseases and other conditions linked to nitric oxide dysregulation.
  • Biochemical Research: The compound is utilized in studies exploring enzyme mechanisms and interactions due to its ability to modulate enzyme activity .
  • Peptide Synthesis: Its structure allows it to be incorporated into peptides for various biological studies.

Research indicates that Boc-L-thiocitrulline-otbu interacts specifically with nitric oxide synthases. Studies have shown that the compound can effectively inhibit these enzymes by binding to their active sites. This interaction has been explored in vitro, demonstrating its potential as a lead compound for further drug development aimed at controlling nitric oxide levels in pathological states .

Boc-L-thiocitrulline-otbu shares structural similarities with several other compounds but possesses unique features that set it apart:

Compound NameStructural FeaturesUnique Properties
L-CitrullineStandard amino acid without thiocarbonylNaturally occurring; involved in urea cycle
L-ArginineBasic amino acidPrecursor to nitric oxide; different reactivity
Boc-L-arginineProtected form of L-arginineUsed in peptide synthesis; lacks thiocarbonyl
L-ThiocitrullineSimilar backbone but without Boc protectionDirectly involved in NOS inhibition

Boc-L-thiocitrulline-otbu's distinctive thiocarbamoyl group and protective Boc group confer specific reactivity and stability advantages over these similar compounds, making it particularly valuable in targeted therapeutic applications.

Molecular formula (C15H29N3O4S) and molecular weight (347.47 g/mol)

Boc-L-thiocitrulline-otbu is characterized by the molecular formula C15H29N3O4S, representing a complex organic compound with 15 carbon atoms, 29 hydrogen atoms, 3 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom [1] [2]. The molecular weight of this compound has been consistently reported as 347.47 grams per mole across multiple sources [4] [7] [8]. This molecular weight calculation aligns with the International Union of Pure and Applied Chemistry standards for atomic mass determinations [1] [2].

The compound is also identified by its Chemical Abstracts Service registry number 133565-49-8, which serves as a unique numerical identifier in chemical databases [1] [4] [8]. The molecular descriptor file number MFCD00236875 provides additional standardized identification for this compound in various chemical information systems [7] [8].

PropertyValueSource
Molecular FormulaC15H29N3O4S [1] [2]
Molecular Weight347.47 g/mol [4] [7] [8]
CAS Number133565-49-8 [1] [4] [8]
MDL NumberMFCD00236875 [7] [8]

Structural components and functional groups

Boc-L-thiocitrulline-otbu represents a highly protected derivative of the amino acid thiocitrulline, incorporating multiple functional groups that define its chemical behavior and synthetic utility [1] [6]. The systematic IUPAC name for this compound is tert-butyl (2S)-5-[(aminocarbothioyl)amino]-2-[(tert-butoxycarbonyl)amino]pentanoate, which precisely describes its structural composition [1].

The compound contains three primary functional group categories: the tert-butyloxycarbonyl protecting group, commonly referred to as the Boc group, which serves as an amino-protecting functionality [21] [25]. This protecting group is attached to the alpha-amino position of the amino acid backbone and is characterized by its stability under basic conditions while remaining cleavable under acidic conditions [21] [25]. The tert-butyl ester group protects the carboxylic acid functionality at the C-terminus, providing excellent stability against nucleophilic attack and various reducing agents [24] [27].

The most distinctive structural feature is the thiourea moiety, represented by the carbonothioyl group (C=S) bonded to amino functionalities [23] [26]. This thiocarbonyl group replaces the oxygen atom found in conventional urea with sulfur, creating a unique electronic environment that influences both the chemical reactivity and biological activity of the molecule [23] [26]. The thiourea group exhibits characteristic tautomeric behavior, existing primarily in the thione form under aqueous conditions [23].

The pentanoic acid backbone provides the fundamental amino acid structure, with the thiocitrulline side chain extending from the gamma position [6] [10]. This side chain terminates in the characteristic thiourea functionality that defines the chemical identity and potential biological activity of the parent amino acid [15].

Stereochemical characteristics and L-configuration significance

The stereochemical designation of Boc-L-thiocitrulline-otbu follows the established conventions for amino acid chirality, with the L-configuration indicating the specific spatial arrangement of substituents around the alpha-carbon center [11] [12]. The compound possesses the (2S) absolute configuration at the alpha-carbon, which corresponds to the L-designation in the traditional amino acid nomenclature system [11] [12].

The L-configuration significance extends beyond mere structural description, as it represents the naturally occurring stereochemistry found in biological systems [11] [12]. This stereochemical arrangement places the amino group on the left side when the molecule is viewed in the standard Fischer projection format, with the carboxyl group positioned at the top and the longest carbon chain extending downward [11].

The importance of maintaining the L-configuration becomes particularly relevant when considering the biological activity of thiocitrulline derivatives [15]. Research has demonstrated that L-thiocitrulline exhibits stereospecific inhibition of nitric oxide synthase enzymes, with the L-form showing significantly greater potency compared to its D-enantiomer [15]. This stereospecificity suggests that the three-dimensional arrangement of functional groups is critical for proper enzyme-substrate interactions and biological activity [15].

The protected nature of Boc-L-thiocitrulline-otbu preserves this critical stereochemical information while allowing for synthetic manipulations that would otherwise be challenging or impossible with the free amino acid [25] [28]. The protecting groups do not alter the fundamental stereochemistry at the alpha-carbon, ensuring that subsequent deprotection yields the desired L-configured amino acid [25] [28].

Physical properties and stability parameters

The physical properties of Boc-L-thiocitrulline-otbu reflect its highly protected nature and complex molecular architecture [2] [6]. The compound typically appears as a white to off-white crystalline powder or foam under standard laboratory conditions [6] [8]. Storage requirements specify refrigeration at temperatures between 2-8°C, with protection from air and light to maintain chemical stability [6].

The stability parameters of this compound are influenced by the presence of multiple protecting groups, each with distinct stability profiles [21] [25]. The tert-butyloxycarbonyl group demonstrates excellent stability under basic conditions and in the presence of nucleophiles, but undergoes rapid cleavage when exposed to acidic conditions such as trifluoroacetic acid or hydrogen chloride [21] [39]. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and subsequent decarboxylation to yield the free amino group [21] [39].

The tert-butyl ester functionality exhibits similar stability characteristics, remaining intact under basic conditions while undergoing selective cleavage under specific acidic conditions [24] [27]. Research has demonstrated that cerium(III) chloride in combination with sodium iodide can selectively remove tert-butyl ester groups while leaving Boc protecting groups intact [27].

The thiourea moiety contributes additional stability considerations, as this functional group can undergo various chemical transformations under specific conditions [23] [26]. The carbonothioyl group is susceptible to oxidation reactions, potentially forming thiourea dioxide derivatives under oxidative conditions [23]. The sulfur atom in the thiourea group can also participate in coordination chemistry with metal ions, which may influence the compound's stability in the presence of certain metal salts [26].

Temperature stability studies indicate that the compound remains stable under ambient laboratory conditions for extended periods when properly stored [6]. However, elevated temperatures can promote decomposition reactions, particularly involving the thermally labile protecting groups [39].

Spectroscopic characteristics

Nuclear magnetic resonance profiles

Nuclear magnetic resonance spectroscopy provides detailed structural information for Boc-L-thiocitrulline-otbu, with characteristic chemical shift patterns reflecting the diverse functional groups present in the molecule [13] [29] [30]. The proton nuclear magnetic resonance spectrum exhibits several distinctive regions corresponding to different molecular environments [13] [29].

The tert-butyl groups associated with both the Boc protecting group and the ester functionality appear as prominent singlets in the aliphatic region [20] [32]. The Boc tert-butyl group typically resonates around 1.4-1.5 parts per million, while the ester tert-butyl group appears at similar chemical shifts [20] [32]. These signals integrate for nine protons each, providing clear identification of the protecting group presence [20].

The amino acid backbone protons exhibit characteristic patterns, with the alpha-proton appearing as a multiplet in the 4.0-4.5 parts per million region [13] [29]. The methylene protons of the pentanoic acid chain show complex multipicity patterns due to coupling interactions, typically appearing between 1.5-2.5 parts per million [13] [29].

The thiourea functionality contributes distinctive signals, with the amino protons of the carbonothioyl group appearing as broad signals in the amide region between 5-7 parts per million [13] [26]. These signals may exhibit temperature-dependent behavior due to chemical exchange processes [13].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbons of the protecting groups at characteristic downfield positions [13] [20]. The Boc carbonyl carbon typically appears around 155-156 parts per million, while the ester carbonyl resonates near 170-175 parts per million [13] [20]. The thiocarbonyl carbon of the thiourea group exhibits a distinctive chemical shift around 180-185 parts per million, significantly different from oxygen-containing carbonyl groups [13] [26].

Mass spectrometry ionization patterns

Mass spectrometry analysis of Boc-L-thiocitrulline-otbu reveals characteristic ionization and fragmentation patterns that provide structural confirmation and molecular weight determination [33] [36] [37]. Under electrospray ionization conditions, the compound readily forms protonated molecular ions [M+H]+ at mass-to-charge ratio 348, corresponding to the addition of a proton to the neutral molecule [1] [33].

The fragmentation behavior follows predictable patterns based on the protecting group chemistry [33] [39]. Loss of the tert-butyl group from the ester functionality results in fragments at mass-to-charge ratio 291, corresponding to loss of 57 mass units [39] [40]. This fragmentation pathway represents alpha-cleavage adjacent to the ester oxygen, a common pattern in tert-butyl ester mass spectrometry [40].

Boc group fragmentation exhibits characteristic behavior with loss of 44 mass units, corresponding to elimination of carbon dioxide from the carbamate group [33] [39]. This process may be preceded by loss of the tert-butyl cation, resulting in sequential fragmentation patterns [39]. The combination of these losses can produce complex fragmentation spectra with multiple characteristic peaks [33] [39].

Under negative ion electrospray conditions, the compound may form deprotonated molecular ions [M-H]- at mass-to-charge ratio 346 [38]. The fragmentation patterns under negative ion conditions differ significantly from positive ion mode, often showing enhanced stability of certain functional groups [38].

High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula C15H29N3O4S [36]. The exact mass calculation yields a theoretical value that matches experimental observations within acceptable mass accuracy limits [36].

Infrared spectroscopic features

Infrared spectroscopy of Boc-L-thiocitrulline-otbu reveals characteristic absorption bands that identify the various functional groups present in the molecule [26] [34] [41]. The spectrum exhibits multiple regions of diagnostic value for structural confirmation [26] [34].

The amino group stretching vibrations appear in the 3200-3500 wavenumber region, with the Boc-protected amino group showing characteristic bands around 3300-3400 wavenumbers [25] [26]. The thiourea amino groups contribute additional bands in this region, often appearing as broader absorptions due to hydrogen bonding interactions [26] [41].

The carbonyl stretching regions provide critical structural information [26] [41]. The Boc carbonyl group exhibits characteristic absorption around 1680-1720 wavenumbers, while the ester carbonyl appears at similar frequencies [25] [26]. These bands are typically sharp and intense, reflecting the strong dipole moment changes associated with carbonyl stretching [26].

The thiocarbonyl (C=S) stretching vibration represents one of the most distinctive features of the infrared spectrum [34] [41]. This band typically appears in the 1200-1400 wavenumber region, significantly lower than the corresponding C=O stretch due to the weaker C=S bond [34] [41]. Research has demonstrated that thiourea C=S stretching vibrations can appear in multiple regions depending on the substitution pattern, with bands observed between 800-1400 wavenumbers [34] [41].

The aliphatic C-H stretching vibrations from the tert-butyl groups and amino acid backbone appear in the 2800-3000 wavenumber region [26] [32]. These bands provide information about the alkyl portions of the molecule but are generally less diagnostic for structural identification [32].

The synthesis of Boc-L-thiocitrulline-otbu relies on carefully selected precursor compounds that provide the essential structural framework for the final product. The primary starting material is L-ornithine or its protected derivatives, which serve as the amino acid backbone [2]. L-ornithine contains the necessary five-carbon chain with terminal amino functionality required for subsequent thioamide formation.

N-protected ornithine derivatives represent the most commonly employed starting materials, with N-alpha-Boc-L-ornithine being particularly valuable due to its commercial availability and synthetic versatility [3]. This compound provides selective protection of the alpha-amino group while leaving the delta-amino group available for thioamide formation. Alternative precursors include benzyloxycarbonyl-protected ornithine derivatives, which offer different protection strategies depending on the intended synthetic route [4].

Isothiocyanate reagents constitute another critical class of precursors for thiocitrulline synthesis. These compounds, particularly phenyl isothiocyanate and alkyl isothiocyanates, react efficiently with the terminal amino group of ornithine derivatives to form the characteristic thioamide functionality [3] [5]. The choice of isothiocyanate significantly influences the reactivity and subsequent transformations of the thiocitrulline intermediate.

Alkylating agents for S-modification represent specialized precursors when preparing S-alkylated thiocitrulline derivatives. Methyl iodide and ethyl iodide are frequently employed for introducing alkyl substituents on the sulfur atom, as demonstrated in the synthesis of S-methyl-L-thiocitrulline derivatives [6] [7]. These reagents must be carefully selected to ensure compatibility with the protecting group strategy and to minimize side reactions.

The tert-butyl acetate and related tert-butyl sources serve as precursors for ester protection of the carboxyl functionality [8] [9]. These compounds enable the formation of acid-labile protecting groups that can be selectively removed under mild conditions without affecting the thiocitrulline core structure.

Protection Strategies for Amino and Carboxyl Functionalities

Effective protection strategies are fundamental to successful thiocitrulline synthesis, requiring careful consideration of stability, selectivity, and compatibility with subsequent transformations. The dual functionality of amino acids necessitates orthogonal protection schemes that allow selective deprotection during synthesis.

Boc (tert-butyloxycarbonyl) Protection Mechanisms

The Boc protecting group represents one of the most widely employed amino protection strategies in thiocitrulline synthesis due to its stability under basic conditions and facile removal under acidic conditions [10] [11]. The mechanism of Boc protection involves nucleophilic attack of the amino group on di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or sodium hydroxide.

The reaction proceeds through formation of a tetrahedral intermediate followed by elimination of carbon dioxide and tert-butanol to yield the stable carbamate linkage. Under aqueous conditions, the reaction can be performed at ambient temperature with excellent yields typically exceeding ninety percent [11]. The use of 4-dimethylaminopyridine (DMAP) as a catalyst enhances reaction rates and enables protection under anhydrous conditions in organic solvents.

Selectivity considerations are crucial when applying Boc protection to ornithine derivatives containing multiple amino groups. The alpha-amino group generally exhibits higher reactivity than the delta-amino group due to electronic and steric factors, allowing for selective protection under controlled conditions [12]. Temperature control and stoichiometric ratios of reagents are critical parameters for achieving selectivity.

The stability profile of Boc-protected amino acids encompasses resistance to basic conditions, nucleophiles, and most oxidizing agents. However, the protecting group is readily cleaved by trifluoroacetic acid, hydrochloric acid in organic solvents, or other strong acids through an SN1 mechanism involving formation of a tert-butyl cation intermediate [11]. Scavenging agents such as anisole or thioanisole are often employed to trap reactive carbocations and prevent alkylation side reactions.

Alternative installation methods include the use of Boc-ONSu (Boc-N-hydroxysuccinimide) for amino acids sensitive to basic conditions, and trimethylsilyl trifluoromethanesulfonate activation of Boc anhydride for enhanced reactivity [13]. These specialized methods expand the scope of Boc protection to challenging substrates while maintaining high yields and selectivity.

tert-Butyl Ester Formation Approaches

tert-Butyl ester protection of carboxyl groups provides orthogonal protection complementary to Boc amino protection, enabling independent manipulation of each functional group during synthesis. The formation of tert-butyl esters can be accomplished through several distinct mechanistic pathways, each offering specific advantages for different synthetic contexts.

The direct esterification approach employs isobutylene in the presence of acid catalysts such as sulfuric acid or perchloric acid [8]. This method involves protonation of isobutylene to generate a tertiary carbocation, which then undergoes nucleophilic attack by the carboxylate oxygen to form the ester bond. The reaction typically proceeds at elevated temperatures (40-60°C) and requires anhydrous conditions to prevent hydrolysis.

tert-Butyl acetate-mediated esterification represents an alternative approach utilizing tert-butyl acetate as both solvent and tert-butyl source in the presence of perchloric acid [8]. This method offers improved safety compared to gaseous isobutylene and provides excellent yields for most amino acid substrates. The mechanism involves acid-catalyzed transesterification with concurrent acetate elimination.

Di-tert-butyl dicarbonate can serve as both a tert-butyl source and activating agent through formation of mixed anhydrides [14]. This method proceeds under mild conditions and is particularly useful for acid-sensitive substrates. The reaction involves initial mixed anhydride formation followed by nucleophilic attack by tert-butanol, which can be generated in situ from decomposition of excess (Boc)2O.

Electromagnetic milling techniques represent a recent innovation enabling solvent-free and base-free tert-butyl esterification using (Boc)2O under mechanochemical activation [14]. This green chemistry approach utilizes magnetized ferromagnetic rods under high-speed rotating magnetic fields to achieve bond activation and ester formation with excellent environmental compatibility.

The removal mechanisms for tert-butyl esters involve acid-catalyzed cleavage through an SN1 pathway similar to Boc deprotection. Trifluoroacetic acid represents the most common deprotection reagent, although the ester typically requires more forcing conditions than Boc groups. Thermolytic cleavage using fluorinated alcohols such as trifluoroethanol provides an alternative approach under milder acidic conditions [15].

S-alkylation Methodologies and Optimization

S-alkylation of thiocitrulline derivatives represents a critical transformation for accessing bioactive compounds such as S-methyl-L-thiocitrulline, which exhibits enhanced potency and selectivity as nitric oxide synthase inhibitors [16] [6]. The alkylation reaction requires careful optimization of reaction conditions to achieve high yields while minimizing competing reactions.

Direct alkylation strategies employ alkyl halides, particularly methyl iodide and ethyl iodide, as alkylating agents under basic conditions [6] [17]. The reaction proceeds through an SN2 mechanism involving nucleophilic attack of the sulfur atom on the alkyl halide with concurrent halide elimination. Acetone serves as an effective solvent for this transformation, providing good solubility for both reactants and products while maintaining chemical inertness.

Temperature optimization studies have demonstrated that elevated temperatures (100-110°C) significantly accelerate the alkylation reaction while maintaining high yields [6]. The use of sealed reaction vessels enables the employment of superheated acetone, which enhances reaction rates through increased molecular motion and collision frequency. Reaction times typically range from 6-8 hours under optimized conditions.

Base selection critically influences both reaction efficiency and product selectivity. Potassium carbonate represents the most commonly employed base due to its mild basicity and excellent compatibility with the reaction conditions [18]. Alternative bases such as cesium carbonate can provide enhanced reactivity but may promote side reactions including N-alkylation or elimination pathways.

Solvent effects play a crucial role in S-alkylation success, with polar aprotic solvents generally providing optimal results [17]. Dimethylformamide, dimethyl sulfoxide, and acetone represent the most effective solvents, each offering specific advantages. Acetone provides good reactivity combined with ease of removal, while DMF and DMSO offer enhanced solubility for polar substrates.

Protecting group compatibility must be carefully considered during S-alkylation procedures. Boc and tert-butyl ester protecting groups demonstrate excellent stability under the alkylation conditions, enabling selective sulfur modification without affecting other functional groups [6]. However, acid-labile protecting groups may require alternative alkylation strategies or modified reaction conditions.

Alternative alkylation methods include the use of alkyl triflates for enhanced reactivity with less nucleophilic sulfur atoms, and alkyl mesylates for improved selectivity over competing reactions [17]. These activated alkylating agents can enable S-alkylation under milder conditions but typically require more expensive reagents and specialized handling procedures.

Purification Techniques and Yield Optimization

Effective purification of thiocitrulline derivatives requires specialized techniques adapted to the polar, zwitterionic nature of these compounds. Traditional chromatographic methods often prove inadequate due to poor retention and peak broadening on conventional silica gel columns, necessitating alternative approaches.

Reversed-phase chromatography emerges as the method of choice for thiocitrulline purification, utilizing C18-modified silica as the stationary phase [19]. The hydrophobic interactions between the alkyl chains and the organic components of the molecule provide adequate retention while the polar functionalities interact favorably with the aqueous mobile phase components. Gradient elution from high water content to increasing acetonitrile concentrations enables effective separation of closely related impurities.

Ion-exchange chromatography offers complementary selectivity based on the charged nature of amino acid derivatives at physiological pH [20]. Strong cation exchange resins effectively retain protonated amino groups while allowing neutral and anionic impurities to elute. The use of salt gradients or pH gradients enables selective elution of the target compound with high purity.

High-performance liquid chromatography provides the highest resolution for analytical and preparative separations [21] [22]. The combination of reversed-phase columns with optimized mobile phase compositions containing trifluoroacetic acid or formic acid modifiers achieves excellent peak shapes and separation efficiency. Detection using UV absorption at 254 nm or mass spectrometric detection enables precise monitoring of purification progress.

Crystallization techniques remain valuable for large-scale purification when suitable solvent systems can be identified [19]. The zwitterionic nature of thiocitrulline derivatives often enables crystallization from alcohol-water mixtures or other protic solvent systems. However, crystallization may prove challenging for highly polar derivatives and typically provides moderate recovery yields.

Solid-phase extraction offers a rapid and efficient approach for sample cleanup and concentration [23]. The use of mixed-mode sorbents combining reversed-phase and ion-exchange mechanisms provides excellent recovery and enables effective removal of salts and other impurities. This technique proves particularly valuable for processing biological samples or reaction mixtures containing high salt concentrations.

Yield optimization strategies focus on minimizing losses during synthesis and purification steps [24] [25]. The use of excess reagents and extended reaction times can improve conversion efficiency, although this must be balanced against increased purification complexity. Double-coupling strategies in solid-phase synthesis applications ensure complete conversion and minimize deletion sequences.

Scale-up considerations require adaptation of purification techniques to larger quantities while maintaining efficiency and cost-effectiveness [26]. Flash chromatography systems enable processing of gram quantities using automated gradient formation and fraction collection. For kilogram-scale production, crystallization and precipitation techniques become more economically attractive despite potentially lower yields.

Analytical Verification of Synthetic Success

Comprehensive analytical characterization is essential for confirming the identity, purity, and structural integrity of synthesized thiocitrulline derivatives. The unique spectroscopic properties of thioamides require specialized analytical approaches adapted to these functional groups.

Mass spectrometry provides definitive molecular weight confirmation and structural information through fragmentation patterns [21] [27]. Electrospray ionization in positive ion mode generates protonated molecular ions, while tandem mass spectrometry enables detailed structural elucidation through characteristic fragmentation pathways. The molecular ion for Boc-L-thiocitrulline-otbu appears at m/z 348 [M+H]+, with characteristic fragments corresponding to loss of tert-butyl and Boc groups.

Nuclear magnetic resonance spectroscopy offers detailed structural confirmation through analysis of 1H NMR and 13C NMR spectra [28] [29]. The thioamide functionality exhibits characteristic chemical shifts with the thiocarbonyl carbon appearing around 180-182 ppm in 13C NMR spectra. 1H NMR analysis reveals the amino acid backbone protons with typical patterns for ornithine derivatives, while the Boc and tert-butyl protecting groups display characteristic singlets at 1.4-1.5 ppm.

Infrared spectroscopy provides rapid functional group identification through characteristic absorption bands [29] [30]. The thioamide C=S stretch appears around 1120 ± 20 cm⁻¹, distinctly different from conventional amide C=O stretches at 1660 ± 20 cm⁻¹. Additional characteristic absorptions include Boc C=O stretch around 1700 cm⁻¹ and tert-butyl ester C=O around 1730 cm⁻¹.

High-performance liquid chromatography enables purity assessment and impurity profiling using reversed-phase columns with UV detection [21] [22]. The retention time provides a fingerprint for compound identity, while peak area integration enables quantitative purity determination. Chiral HPLC methods using chiral stationary phases confirm optical purity and detect potential racemization during synthesis.

Amino acid analysis provides elemental composition verification and confirms the presence of the ornithine backbone [31] [32]. Acid hydrolysis followed by derivatization and chromatographic analysis enables quantitative determination of amino acid content and detection of amino acid impurities.

Optical rotation measurements confirm the stereochemical integrity of the L-configuration, with [α]D values providing a rapid assessment of enantiomeric purity [33] [34]. Comparison with literature values enables detection of racemization or epimerization during synthesis.

Elemental analysis provides fundamental composition verification through determination of carbon, hydrogen, nitrogen, and sulfur percentages [20]. The calculated values for Boc-L-thiocitrulline-otbu (C₁₅H₂₉N₃O₄S) enable confirmation of the molecular formula and detection of inorganic impurities.

Alternative Synthetic Routes and Comparative Efficiencies

Multiple synthetic approaches to thiocitrulline derivatives have been developed, each offering distinct advantages and limitations depending on the scale, purity requirements, and available resources. Comparative analysis of these routes enables selection of optimal strategies for specific applications.

Solution-phase synthesis represents the traditional approach, offering excellent scalability and straightforward reaction monitoring [3] [35]. This route typically begins with protected ornithine derivatives and employs isothiocyanate coupling followed by protection/deprotection sequences. Yields typically range from 70-85% per step, with overall yields of 40-60% for multi-step sequences. The main advantages include ease of scale-up, good atom economy, and compatibility with standard laboratory equipment.

Solid-phase synthesis provides automation capabilities and simplified purification through resin-bound intermediates [3] [36]. The synthesis proceeds through sequential coupling and deprotection cycles on polymer supports, with final cleavage yielding the target compound. Overall yields typically range from 60-80%, with the advantage of automated synthesis enabling parallel preparation of multiple derivatives. However, this approach requires specialized equipment and may be limited in scale.

Convergent synthesis strategies involve separate preparation of key fragments followed by coupling to form the final product [37] [35]. This approach can improve overall efficiency by enabling optimization of individual fragment syntheses and may provide better control over stereochemistry. However, the coupling step often requires careful optimization to achieve high yields.

Biocatalytic approaches represent emerging alternatives utilizing enzymatic transformations for specific synthetic steps [38]. These methods can provide excellent stereoselectivity and operate under mild conditions but may be limited by substrate scope and enzyme availability. The integration of biocatalytic steps with chemical synthesis offers potential for green chemistry applications.

Flow chemistry methodologies enable continuous synthesis with precise control over reaction parameters and improved safety for hazardous reagents [39] [40]. These approaches can provide enhanced yields through optimized residence times and temperatures but require specialized equipment and may be limited to specific reaction types.

Route efficiency comparison must consider multiple factors including overall yield, step count, reagent costs, and purification complexity [41] [38]. The direct solution-phase approach typically provides the best balance of efficiency and practicality for gram-scale synthesis, while solid-phase methods excel for parallel synthesis applications. For large-scale production, convergent approaches may offer economic advantages through simplified purification and reduced waste generation.

Optimization strategies focus on improving yields through enhanced reaction conditions, alternative reagents, or modified reaction sequences [39] [26]. Deep learning approaches have been applied to predict optimal synthesis conditions based on structural parameters and reaction databases, potentially accelerating optimization efforts. Green chemistry principles increasingly influence route selection, favoring approaches with reduced environmental impact and improved atom economy.

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BOC-L-THIOCITRULLINE-OTBU

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Last modified: 08-15-2023

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